COC(=O)C12CCC(CC1)(CC2)C(O)=O
.
The compound is cataloged under the CAS number 18720-35-9 and has several synonyms, including monomethyl hydrogen bicyclo[2.2.2]octane-1,4-dicarboxylate and bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester . It is primarily sourced from chemical suppliers that specialize in organic compounds for research and industrial applications.
The synthesis of 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid typically involves a multi-step process:
Industrial production methods may utilize similar reaction pathways but are optimized for higher yields and purities through controlled conditions such as temperature, pressure, and catalyst selection .
Key parameters in the synthesis include:
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid features a unique bicyclic structure characterized by:
The compound's molecular structure can be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, which provide insights into its conformational preferences and spatial arrangement of atoms.
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid is involved in various chemical reactions:
Common reagents include:
The mechanism of action for 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid largely depends on its interactions with biological targets or during chemical transformations:
Experimental studies may provide kinetic data that elucidate reaction rates and product distributions under varying conditions.
The physical properties of 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid include:
Chemical properties include:
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid has diverse applications across several fields:
In industrial contexts, this compound is valuable for producing specialty chemicals and advanced materials that require specific reactivity profiles or structural characteristics .
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.:
CAS No.: